molecular formula C9H11ClN2O4S B14183800 (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide CAS No. 871824-60-1

(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide

Cat. No.: B14183800
CAS No.: 871824-60-1
M. Wt: 278.71 g/mol
InChI Key: IJGYUXMDVGXAOM-ZETCQYMHSA-N
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Description

(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzo-dioxin ring and a sulfamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-chloro-2,3-dihydro-benzo[1,4]dioxin with a suitable sulfamide derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.

    Substitution: The chloro group in the benzo-dioxin ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzo-dioxin ring, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide involves its interaction with specific molecular targets and pathways. The chloro-substituted benzo-dioxin ring and sulfamide group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide include other chloro-substituted benzo-dioxin derivatives and sulfamide-containing molecules. Examples include:

  • 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
  • 7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry, where its unique structure can be leveraged for specific chemical transformations and biological interactions.

Properties

CAS No.

871824-60-1

Molecular Formula

C9H11ClN2O4S

Molecular Weight

278.71 g/mol

IUPAC Name

(3S)-6-chloro-3-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)16-7(5-15-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m0/s1

InChI Key

IJGYUXMDVGXAOM-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Cl)CNS(=O)(=O)N

Origin of Product

United States

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